Sanggenol F
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Overview
Description
Sanggenol F is a bioactive compound derived from Morus nigra, an important medicinal plant in China. It belongs to the class of isoprenylated flavonoids. Adipose tissue, beyond its role as a lipid storage site, acts as an endocrine organ. Dysfunction of adipose tissue is associated with irregular lipid metabolism, ectopic lipid accumulation, and insulin resistance. This compound has garnered attention due to its potential anti-diabetic effects.
Preparation Methods
Total Synthesis::
- Starting from commercially available 2,4,6-trihydroxyacetophenone, a concise and efficient total synthesis of racemic Sanggenol F was achieved in 15 steps, with an overall yield of 3.1% .
- Alternatively, starting from naturally occurring coumarin, a semi-synthetic route yielded racemic this compound with a yield of 11.1% .
Chemical Reactions Analysis
Sanggenol F undergoes several important reactions:
Adipocyte Differentiation: This compound promotes adipocyte differentiation .
Insulin Sensitivity Enhancement: It enhances insulin sensitivity .
Beneficial Adipokines Expression: This compound upregulates beneficial adipokines (e.g., adiponectin) .
Scientific Research Applications
Sanggenol F’s applications span various fields:
Diabetes Therapy: Its potential as a candidate for type 2 diabetes therapy has been explored .
Adipogenesis Research: This compound has been studied for its role in adipogenesis .
Metabolic Regulation: It may improve glucose and lipid metabolism .
Mechanism of Action
Sanggenol F exerts its effects through:
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B influences insulin sensitivity and adiposity .
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: PPARγ and PPARα activation play crucial roles in adipose differentiation and function .
Comparison with Similar Compounds
While Sanggenol F is unique in its effects, other related compounds include:
Other Isoprenylated Flavonoids: Explore compounds with similar structural features .
Properties
Molecular Formula |
C25H26O7 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
1,3,8,10a-tetrahydroxy-2,5a-bis(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |
InChI |
InChI=1S/C25H26O7/c1-13(2)5-7-16-18(27)12-20-21(22(16)28)23(29)25(30)24(31-20,10-9-14(3)4)17-8-6-15(26)11-19(17)32-25/h5-6,8-9,11-12,26-28,30H,7,10H2,1-4H3 |
InChI Key |
KDTSLDXCGUETMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC3(C4=C(C=C(C=C4)O)OC3(C2=O)O)CC=C(C)C)O)C |
Origin of Product |
United States |
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